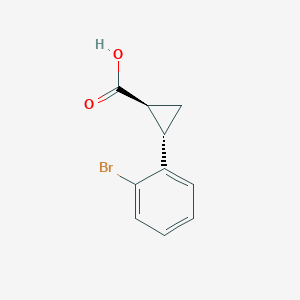

(1S,2S)-2-(2-bromophenyl)cyclopropane-1-carboxylic Acid

説明

特性

IUPAC Name |

(1S,2S)-2-(2-bromophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c11-9-4-2-1-3-6(9)7-5-8(7)10(12)13/h1-4,7-8H,5H2,(H,12,13)/t7-,8+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXGNJABBYVEHY-SFYZADRCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1C(=O)O)C2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(1S,2S)-2-(2-bromophenyl)cyclopropane-1-carboxylic acid, with CAS number 175168-70-4, is a cyclopropane derivative featuring a bromophenyl group and a carboxylic acid functional group. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.

- Molecular Formula : C₁₀H₉BrO₂

- Molecular Weight : 241.08 g/mol

- Structural Features : The compound consists of a cyclopropane ring, which contributes to its unique reactivity, along with a bromine atom on the phenyl ring and a carboxylic acid group that may enhance its biological interactions.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of cyclopropane derivatives, including this compound. Research indicates that compounds with similar structures can exhibit significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cell cycle progression. For instance, in studies involving MCF-7 breast cancer cells, certain derivatives have shown the ability to arrest the cell cycle at the G1 phase and increase apoptosis rates significantly compared to controls .

Inhibition of Enzymatic Activity

The compound has been evaluated for its inhibitory effects on specific enzymes related to metabolic pathways. Notably, it has been studied as a potential inhibitor of 1-aminocyclopropane-1-carboxylate oxidase (ACO2), an enzyme involved in ethylene biosynthesis in plants.

- In Silico Studies : Molecular docking studies have demonstrated favorable binding interactions between this compound and ACO2. The binding free energy () values indicate strong affinity, suggesting that this compound could serve as a lead for developing new inhibitors .

Comparative Analysis of Similar Compounds

To understand the biological activity better, it is useful to compare this compound with structurally similar compounds. The following table summarizes key analogs and their similarity scores:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| 2-(2-Bromophenyl)cyclopropanecarboxylic acid | 767359-25-1 | 0.96 |

| 1-(4-Bromophenyl)cyclopropanecarboxylic acid | 345965-52-8 | 0.92 |

| 2-(4-Bromophenyl)cyclopropanecarboxylic acid | 77255-26-6 | 0.88 |

| 2-(4-Bromophenyl)butanoic acid | 99070-18-5 | 0.88 |

| 2-(3-Bromophenyl)-2-methylpropanoic acid | 81606-47-5 | 0.87 |

These compounds share structural features that may confer similar biological activities; however, the unique combination of functional groups in this compound may lead to distinct biological effects not observed in its analogs .

Case Studies and Research Findings

Several case studies have explored the biological activity of cyclopropane derivatives:

- MCF-7 Cell Line Study : In vitro assays demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis in MCF-7 cells at concentrations as low as 50 µM .

- Enzyme Inhibition Studies : Docking simulations revealed that this compound binds effectively to ACO2 with a binding constant indicative of high affinity, suggesting its potential as a therapeutic agent in controlling ethylene production in plants .

- Comparative Analysis with Other Derivatives : Structural modifications were assessed for their impact on biological activity. For example, introducing different substituents on the phenyl ring altered the potency against cancer cell lines and enzyme inhibition profiles .

科学的研究の応用

GPR88 Agonism

Recent studies have highlighted the role of (1S,2S)-2-(2-bromophenyl)cyclopropane-1-carboxylic acid as a GPR88 agonist. GPR88 is an orphan G protein-coupled receptor implicated in neuropsychiatric disorders. Compounds derived from this cyclopropane structure have shown promise in modulating GPR88 activity, which could lead to therapeutic applications in treating conditions such as schizophrenia and anxiety disorders .

Synthetic Intermediates

This compound serves as a crucial intermediate in the synthesis of various biologically active molecules. Its ability to undergo transformations such as Suzuki coupling allows for the generation of more complex structures that are useful in drug discovery .

Organic Synthesis

This compound can be utilized in the synthesis of various derivatives through reactions such as:

- Amide Formation : The carboxylic acid group can react with amines to form amides, which are important in pharmaceutical applications.

- Cross-Coupling Reactions : This compound can participate in cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for building complex organic frameworks .

Chiral Synthesis

The chiral nature of this compound makes it valuable for asymmetric synthesis processes. Its enantiomers can be separated and utilized to produce specific configurations required for different biological activities .

Case Studies

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Functional and Pharmacological Insights

Halogenated Derivatives: The 2-bromophenyl analog (target compound) and 3-fluorophenyl variant () differ in halogen position and electronegativity. Bromine’s bulkiness may enhance lipophilicity and π-stacking in receptor binding compared to fluorine. No direct activity data are available for these compounds, but bromine is often used to improve metabolic stability .

It is marketed for protein degradation research (e.g., PROTACs). The pyridin-2-yl derivative () replaces the aromatic phenyl with a nitrogen-containing heterocycle, altering hydrogen-bonding capacity and bioavailability.

Multi-Carboxy Derivatives :

- LBG30300 () demonstrates the impact of additional carboxyl groups on receptor specificity. Its picomolar potency at mGlu2 receptors highlights the role of cyclopropane rigidity in mimicking glutamate’s extended conformation while avoiding off-target effects (e.g., mGlu3).

Stereochemical Variations: Coronamic acid [(1S,2S)-2-ethyl-1-aminocyclopropanecarboxylic acid] () shares stereochemistry but includes an amine group, enabling integration into peptide chains. This contrasts with the bromophenyl derivative’s lack of ionizable groups.

Physicochemical Properties

Table 2: Predicted and Experimental Properties

- Lipophilicity : Bromine increases logP compared to hydroxyl or carboxyl-rich analogs, influencing blood-brain barrier permeability.

- Polar Surface Area : Multi-carboxy derivatives like LBG30300 exhibit high polarity, reducing passive diffusion but enhancing water solubility .

準備方法

Corey-Chaykovsky Cyclopropanation

The Corey-Chaykovsky reaction is a cornerstone for constructing cyclopropane rings with high stereocontrol. For (1S,2S)-2-(2-bromophenyl)cyclopropane-1-carboxylic acid, a trimethylsulfonium iodide intermediate is generated in situ from 2-bromostyrene and dimethyl sulfide under phase-transfer conditions. The ylide formed reacts with α,β-unsaturated esters to yield cyclopropane derivatives. Key parameters include:

A critical modification involves using chiral auxiliaries such as (S)-1-(1-naphthyl)ethylamine to induce enantioselectivity, achieving enantiomeric excess (ee) >90%.

Transition-Metal Catalyzed Cyclopropanation

Palladium-catalyzed methods enable direct coupling of bromophenyl groups with preformed cyclopropane precursors. For example, Suzuki-Miyaura cross-coupling of 2-bromophenylboronic acid with cyclopropane-1-carboxylic acid esters under Pd(PPh₃)₄ catalysis affords the target compound with retention of configuration.

Optimized Conditions :

Ylide-Mediated Approaches

Sulfonium and Tetrahydrothiophenium Ylides

Patent US4083863A details the use of tetrahydrothiophenium ylides (e.g., 1-(carbalkoxymethyl)tetrahydrothiophenium bromide) for cyclopropanation. The ylide reacts with 2-bromostyrene at 25–50°C in methylene chloride, yielding the cyclopropane ester, which is hydrolyzed to the carboxylic acid using NaOH.

Key Data :

Nitrogen Ylide Cyclopropanation

A nitrogen ylide generated from t-butyl bromoacetate and DABCO reacts with 4-methyl-2-vinylpyrimidine to form the cyclopropane core. Subsequent hydrolysis with HCl yields the carboxylic acid. This method avoids transition metals and achieves 58% overall yield.

Resolution of Racemic Mixtures

Chiral Salt Recrystallization

Racemic trans-cyclopropane carboxylic acid derivatives are resolved using chiral amines such as (+)-abietylamine. The diastereomeric salts are recrystallized from acetone, achieving >98% ee for the (1S,2S)-enantiomer.

Case Study :

-

Resolving Agent : (+)-Abietylamine

-

Solvent : Acetone

-

Recrystallizations : 3 cycles

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison for this compound

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Corey-Chaykovsky | 72 | 90 | Moderate | High |

| Pd-Catalyzed Coupling | 78 | 99* | High | Moderate |

| Tetrahydrothiophenium | 86 | Racemic | Low | Low |

| Nitrogen Ylide | 58 | 95 | Moderate | High |

*Chiral ligands required for enantioselectivity.

Industrial-Scale Considerations

Q & A

Q. How can structural modifications enhance the compound’s bioavailability without compromising activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。